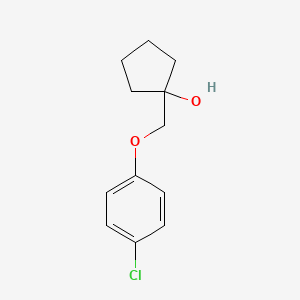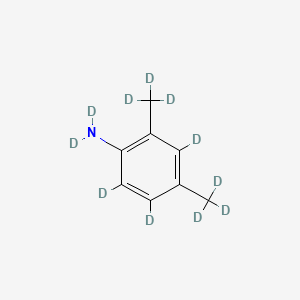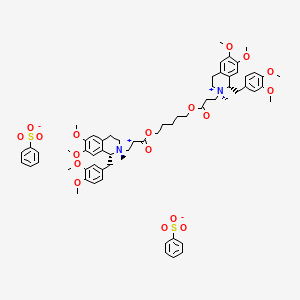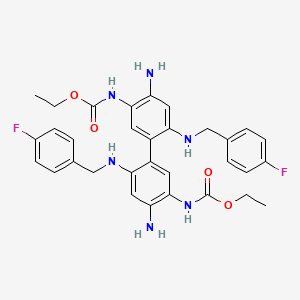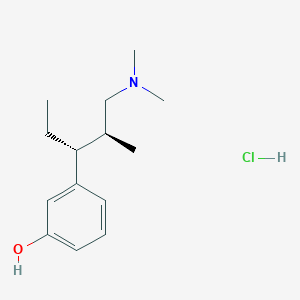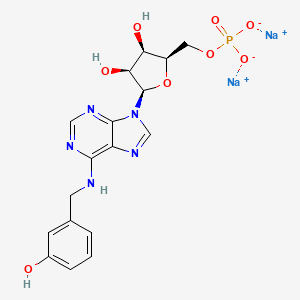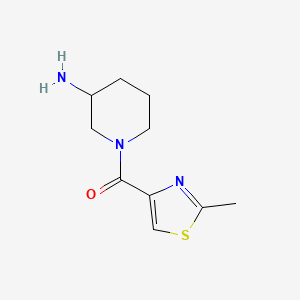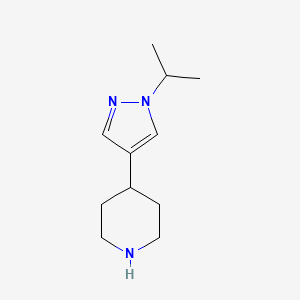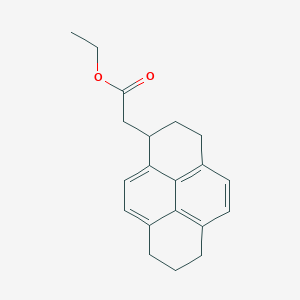
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester is an organic compound with the molecular formula C18H20O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, which indicates the addition of hydrogen atoms to the pyrene core
Vorbereitungsmethoden
The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester typically involves the hydrogenation of pyrene derivatives under specific conditions. The process can be summarized as follows:
Hydrogenation of Pyrene: Pyrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This step converts pyrene to 1,2,3,6,7,8-hexahydropyrene.
Acylation: The hexahydropyrene is then reacted with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 1,2,3,6,7,8-hexahydro-1-pyreneacetic acid.
Esterification: Finally, the acetic acid derivative is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its structure and function, which may lead to its potential anticancer properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid Ethyl Ester can be compared with other similar compounds, such as:
1,2,3,6,7,8-Hexahydropyrene: This compound lacks the acetic acid and ethyl ester functionalities, making it less reactive in certain chemical reactions.
1-Pyreneacetic Acid: This compound has a similar structure but lacks the hexahydro modification, resulting in different chemical and biological properties.
1-Pyreneacetic Acid Methyl Ester: This ester has a methyl group instead of an ethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of the hexahydro structure and the acetic acid ethyl ester functionalities, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H22O2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
ethyl 2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetate |
InChI |
InChI=1S/C20H22O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h6-7,10-11,16H,2-5,8-9,12H2,1H3 |
InChI-Schlüssel |
CPFCQWABWWLNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC2=C3C1=CC=C4C3=C(CCC4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


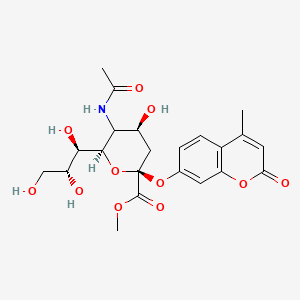
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
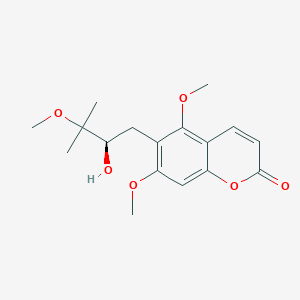
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
